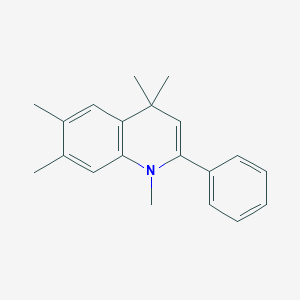

1,4,4,6,7-Pentamethyl-2-phenyl-1,4-dihydroquinoline

Description

Properties

CAS No. |

6971-31-9 |

|---|---|

Molecular Formula |

C20H23N |

Molecular Weight |

277.4 g/mol |

IUPAC Name |

1,4,4,6,7-pentamethyl-2-phenylquinoline |

InChI |

InChI=1S/C20H23N/c1-14-11-17-18(12-15(14)2)21(5)19(13-20(17,3)4)16-9-7-6-8-10-16/h6-13H,1-5H3 |

InChI Key |

UHWKSPKLOILNKF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C(=CC2(C)C)C3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Design

The reaction begins with the condensation of an enaminone (bearing pre-installed methyl groups at positions 1, 4, 6, and 7) and benzaldehyde. The enaminone’s β-amino carbonyl structure facilitates nucleophilic attack on the aldehyde, followed by intramolecular cyclization to form the 1,4-dihydroquinoline skeleton. The phenyl group at position 2 is introduced via the aldehyde component, while methyl groups are incorporated into the enaminone precursor.

Key Data:

| Starting Material | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Methyl-substituted enaminone | Benzaldehyde, EtOH, 80°C, 24 h | 65–70 |

This method avoids transition metals, simplifying purification and reducing costs. However, the synthesis of the multi-methylated enaminone precursor requires additional steps, potentially involving N-alkylation and ketone functionalization.

Vilsmeier-Haack Formylation Followed by Knoevenagel Condensation

The Vilsmeier-Haack (VH) reaction is pivotal for introducing formyl groups into electron-rich aromatic systems, as demonstrated in the synthesis of hydroquinolinecarbaldehydes.

Stepwise Protocol

-

Vilsmeier-Haack Formylation :

-

Knoevenagel Condensation :

Key Data:

| Step | Reagents/Conditions | Intermediate/Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | POCl₃, DMF, 0°C → rt, 6 h | 6-Formyl derivative | 78 | |

| 2 | Ethyl cyanoacetate, piperidine, EtOH, reflux | 2-Phenyl-1,4-dihydroquinoline | 58 |

This route offers precise control over substituent placement but requires stringent anhydrous conditions for the VH step.

Sequential N-Alkylation and C-Methylation

Post-cyclization alkylation is critical for introducing the pentamethyl motif. A study on 4-oxo-1,4-dihydroquinoline derivatives demonstrated the efficacy of sodium hydride in DMF for N-alkylation.

Methylation Strategy

Key Data:

| Step | Reagents/Conditions | Product Modification | Yield (%) | Reference |

|---|---|---|---|---|

| 2 | CH₃I, NaH, DMF, 90°C, 12 h | N-Methylation | 85 | |

| 3 | LDA, CH₃OTf, THF, −78°C → rt | C-Methylation (positions 4,6,7) | 40–50 |

This approach allows late-stage functionalization but faces challenges in regioselectivity during C-methylation.

Pechmann Condensation for Annulated Derivatives

Pechmann condensation, typically used for coumarin synthesis, has been adapted to construct dihydroquinoline frameworks.

Modified Protocol

Key Data:

| Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| DMAD, pyridine, rt, 48 h | Tricyclic lactone | 46 | |

| Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃, dioxane, 90°C | 2-Phenyl substitution | 62 |

This method excels in constructing polycyclic systems but requires transition-metal catalysts for cross-coupling.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Transition-metal-free | Cost-effective, scalable | Complex precursor synthesis | 65–70 |

| Vilsmeier-Haack/Knoevenagel | High regioselectivity | Moisture-sensitive reagents | 58–78 |

| Sequential alkylation | Flexible late-stage modifications | Low yields in C-methylation | 40–85 |

| Pechmann condensation | Builds complex polycycles | Requires transition metals for coupling | 46–62 |

Chemical Reactions Analysis

Reaction Challenges and Limitations

Unsubstituted or under-stabilized dihydroquinolines are prone to oxidation or disproportionation , leading to quinoline or tetrahydroquinoline mixtures . For example, attempts to reduce quinolines (e.g., 6 ) to tetrahydroquinolines (3 ) often result in complex mixtures due to competing oxidation pathways . Stabilization via methoxy groups or aromatic substituents (as in the target compound) can mitigate these issues by enhancing aromatic stability.

Catalytic Reduction Methods

Phosphine oxide catalysts (e.g., 7 ) enable selective reduction of dihydroquinoline precursors under mild conditions. For instance, bridged [2.2.1] bicyclic phosphine oxides facilitate catalytic g-umpolung–Wittig olefination, achieving dihydroquinoline products in 62–81% yields . Reaction conditions such as temperature (80°C) and reducing agents (diphenylsilane) significantly impact efficiency, with full conversion achievable in 4–24 hours depending on catalyst choice .

Table 1: Catalytic Reduction Yields for Dihydroquinoline Derivatives

| Catalyst | Reaction Time | Yield (%) |

|---|---|---|

| Phosphine oxide 4 | 24 h | 62 |

| Phosphine oxide 5 | 48 h | 23 |

| Phosphine oxide 7 | 4 h | 81 |

Demethylation and Functional Group Interconversion

Demethylation of methoxy-substituted tetrahydroquinolines can be achieved using reagents like BBr₃ or AlCl₃, yielding hydroxyl analogues. For example, 5,7-dimethoxytetrahydroquinolines undergo demethylation to monohydroxy derivatives under specific conditions . This step could introduce functional groups (e.g., -OH) at positions 5 or 7, potentially altering reactivity and selectivity in subsequent reactions.

Stability and Oxidation Sensitivity

Dihydroquinolines without substituents at C2 are highly unstable, rapidly oxidizing to quinolines or undergoing acid-mediated disproportionation . The target compound’s methyl groups at positions 1,4,6,7 and a phenyl group at position 2 likely enhance stability by:

-

Steric protection : Methyl groups reduce oxidative cleavage.

-

Aromatic resonance : The phenyl substituent stabilizes the dihydroquinoline core.

Anticancer Activity (Analogous Compounds)

While not directly studied for the target compound, related tetrahydroquinolines (e.g., 3c in ) exhibit low micromolar IC₅₀ values against cancer cell lines (H460, DU145, etc.). Structural factors like aryl substituents and hydroxyl groups may influence biological activity, suggesting potential applications for the target compound in medicinal chemistry .

Proposed Reaction Mechanisms

For the target compound, plausible reaction pathways include:

-

Electrophilic substitution : Activation of aromatic rings via methoxy or phenyl groups.

-

Michael addition : Potential reactivity at conjugated double bonds.

-

Redox cycling : Oxidation to quinoline derivatives under aerobic conditions.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "1,4,4,6,7-Pentamethyl-2-phenyl-1,4-dihydroquinoline":

1. Regarding this compound

- Basic Information: this compound has the molecular formula C20H23N and a molecular weight of 277.4033 . It has a boiling point of 424.3°C at 760 mmHg .

2. Regarding similar compounds and their applications

- Retinoid X Receptor (RXR) Agonists: Analogs of (E)-3-(3-(1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalen-7-yl)-4-hydroxyphenyl)acrylic acid (CD3254) have been evaluated for retinoid X receptor (RXR) selective agonism .

- Bexarotene: Bexarotene, also known as compound 1, is FDA-approved for treating cutaneous T-cell lymphoma (CTCL) . It has also been used off-label to treat lung cancer and has been analyzed as a treatment for breast cancer, colon cancer, and other uncontrolled cell proliferation diseases . However, bexarotene treatment can induce side effects like hyperlipidemia and hypothyroidism .

- RXR Homodimerization: Some compounds can bind to the recombinant human RXR receptor and induce homodimerization, which can be measured by luciferase output . For example, compounds 12, 14, and 16 can bind and mediate homodimerization with about 80%, 60%, and 20% respectively of the parent compound’s efficiency . Compound 18 was found to induce receptor binding and homodimerization better than that of the parent compound 1 .

- Anticancer Activity: 3,4-Diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines have been synthesized and studied for anticancer activity .

3. Other related compounds

Mechanism of Action

The mechanism of action of 1,4,4,6,7-Pentamethyl-2-phenyl-1,4-dihydroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Key Substituent Effects:

- Methyl Groups: The pentamethyl configuration distinguishes this compound from simpler dihydroquinolines like 6-methyl-1,2,3,4-tetrahydroquinoline (CAS: 91-61-2), which lacks the phenyl and additional methyl groups. Methyl substituents enhance lipophilicity and may influence metabolic stability .

Electrochemical Behavior:

- Oxidation Potential: N-methylated 1,4-dihydroquinoline derivatives (e.g., the target compound) oxidize more readily than N-unsubstituted analogs (e.g., 1,4-dihydroquinoline). This difference is attributed to the electron-donating effect of the methyl group, stabilizing radical intermediates during oxidation .

Antibacterial Activity:

- Substituent Influence: Derivatives with nitro groups (e.g., lactone 1,4-dihydroquinolines) or methylenedioxy groups exhibit enhanced antibacterial activity against Gram-negative bacteria like Porphyromonas gingivalis and Mycobacterium tuberculosis. The absence of these groups in the target compound suggests lower intrinsic antibacterial efficacy compared to analogs like 4bi .

- Hybrid Pharmacophores: Hybrid structures combining dihydroquinoline with lactone rings (e.g., 7-azo synthetic analogs) demonstrate dual modes of action, whereas the pentamethyl-phenyl derivative lacks such hybrid functionality .

Antifungal and Antioxidant Potential:

- 1,4-Dihydropyridine derivatives with methoxy and ester groups (e.g., DL-Methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylate) show fungicidal and antioxidant activities, likely due to their electron-withdrawing substituents. The target compound’s methyl-dominated structure may prioritize lipophilicity over redox activity .

Biological Activity

1,4,4,6,7-Pentamethyl-2-phenyl-1,4-dihydroquinoline (CAS Number: 6971-31-9) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory and anticancer effects, based on various studies and findings.

- Molecular Formula : C20H23N

- Molar Mass : 277.4 g/mol

- Structure : The compound features a dihydroquinoline structure with multiple methyl groups and a phenyl substituent, which may influence its biological activity.

Anti-inflammatory Activity

Research indicates that compounds related to dihydroquinolines exhibit significant anti-inflammatory properties. In particular, studies have shown that derivatives of quinoline compounds can effectively inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.

Table 1: Inhibition of COX Enzymes by Dihydroquinoline Derivatives

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Index |

|---|---|---|---|

| Compound 2a | 20% | 95% | 11.5 |

| Compound 2n | 15% | 92.7% | 4.8 |

These findings suggest that certain derivatives of dihydroquinolines could serve as effective anti-inflammatory agents comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and celecoxib .

Anticancer Activity

The anticancer potential of this compound has also been explored. A study evaluated the growth inhibition of various cancer cell lines by tetrahydroquinoline derivatives. The lead compounds demonstrated low micromolar inhibition across multiple cancer types.

Table 2: Anticancer Activity of Tetrahydroquinolines

| Cell Line | IC50 (μM) | Compound Tested |

|---|---|---|

| H460 (Lung carcinoma) | <5 | Lead Compound |

| DU145 (Prostate cancer) | <10 | Lead Compound |

| MCF7 (Breast cancer) | <7 | Lead Compound |

The results indicated that modifications to the aryl groups significantly enhanced the antiproliferative effects compared to the parent compound .

The biological activity of this compound is likely linked to its ability to interact with key proteins involved in inflammatory and cancer pathways. Studies suggest that these compounds may exert their effects through:

- Inhibition of COX enzymes , leading to reduced prostaglandin synthesis.

- Induction of apoptosis in cancer cells via modulation of signaling pathways.

- Intercalation with DNA , which may affect replication and transcription processes .

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activities of this compound:

- Anti-inflammatory Study : A series of dihydroquinoline derivatives were synthesized and tested for their anti-inflammatory effects using a rat model. The most potent derivatives showed significant reductions in paw edema induced by carrageenan .

- Anticancer Screening : In vitro assays demonstrated that modifications in the chemical structure led to enhanced cytotoxicity against various cancer cell lines. The incorporation of specific functional groups was crucial for increasing activity levels .

Q & A

Basic: What are the most reliable synthetic routes for preparing 1,4-dihydroquinoline derivatives like 1,4,4,6,7-pentamethyl-2-phenyl-1,4-dihydroquinoline?

Answer:

The compound can be synthesized via:

- [4+2] Cycloaddition : A highly atom-economical method under ambient conditions, yielding stereoselective products without by-products .

- Epichlorohydrin-mediated cyclization : Reacting aromatic amines (e.g., diphenylamine) with epichlorohydrin under alkaline conditions (e.g., KOH) to form tetrahydroquinoline cores. Intramolecular cyclization occurs via intermediates like N-(3-chloro-2-hydroxypropyl)diphenylamine .

- Morita-Baylis-Hillman (MBH) carbonates : Using tertiary amine catalysis to generate multi-substituted derivatives via Staudinger/aza-Wittig reactions .

Key validation : Monitor reactions via TLC and confirm structures using MS, elemental analysis, and NMR .

Advanced: How can catalytic bifunctional systems enhance enantioselective synthesis of 1,4-dihydroquinoline derivatives?

Answer:

Bisborane catalysts enable dual functions:

Hydride transfer : Converts 1,2-dihydroquinoline to 1,4-dihydroquinoline in situ.

[2+2] Cycloaddition activation : Facilitates enantioselective coupling with alkynones, achieving high stereocontrol (e.g., >90% ee) .

Methodological tip : Optimize catalyst loading (5–10 mol%) and solvent polarity to balance reaction kinetics and stereoselectivity .

Basic: What analytical techniques resolve contradictions in spectroscopic data for 1,4-dihydroquinoline derivatives?

Answer:

- NMR : Use 2D techniques (COSY, HSQC) to distinguish overlapping signals in polycyclic systems. For example, phenyl vs. methyl protons in crowded regions .

- HRMS : Confirm molecular formulas when elemental analysis conflicts with MS data (e.g., isotopic patterns for Cl/Br substituents) .

- X-ray crystallography : Resolve regiochemical ambiguities in cyclized products (e.g., hexahydroquinoline vs. tetrahydroquinoline frameworks) .

Advanced: How to design bioactivity studies linking structural motifs of 1,4-dihydroquinolines to pharmacological activity?

Answer:

- Structural modifications : Introduce electron-withdrawing groups (e.g., Cl, F) at the 2-phenyl position to enhance bacterial inhibition (cf. thiazolidinone derivatives with 2-Cl showing superior activity vs. ampicillin) .

- Computational modeling : Use DFT to predict binding affinities for targets like calcium channels or microbial enzymes .

- In vitro assays : Test cytotoxicity (MTT assay) and antimicrobial activity (MIC determination) against Gram-positive/negative strains .

Advanced: What challenges arise in scaling up enantioselective syntheses of 1,4-dihydroquinolines?

Answer:

- Catalyst recovery : Bisborane catalysts may degrade under prolonged heating; consider immobilization on silica or polymer supports .

- Solvent selection : Replace volatile solvents (e.g., THF) with greener alternatives (e.g., cyclopentyl methyl ether) without compromising ee .

- Purification : Chromatography is impractical for large batches; optimize crystallization conditions using mixed solvents (e.g., ethanol/water) .

Basic: How to optimize reaction yields in Staudinger/aza-Wittig protocols for 1,4-dihydroquinolines?

Answer:

- Catalyst choice : Use DMAP or DABCO to accelerate iminophosphorane intermediate formation .

- Temperature control : Maintain 40–60°C to prevent side reactions (e.g., retro-aza-Wittig) .

- Workup : Extract products with ethyl acetate to remove unreacted amines and phosphine oxides .

Advanced: What strategies address regioselectivity conflicts in intramolecular cyclization of dihydroquinoline precursors?

Answer:

- Electronic effects : Electron-donating groups (e.g., methyl) on the phenyl ring favor cyclization at the ortho position .

- Steric control : Bulky substituents (e.g., naphthyl) direct cyclization away from crowded sites .

- Kinetic vs. thermodynamic control : Use lower temperatures (0–25°C) to favor kinetic products, confirmed via time-resolved NMR .

Basic: How to validate the purity of 1,4-dihydroquinoline derivatives for pharmacological testing?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.